Pyrimidine-4,6-dicarbaldehyde

Description

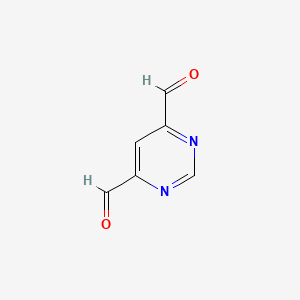

Pyrimidine-4,6-dicarbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with aldehyde groups at the 4- and 6-positions. This compound’s reactivity stems from its electron-deficient aromatic ring and the presence of two aldehyde moieties, which enable diverse chemical transformations, including nucleophilic additions and coordination chemistry.

Properties

CAS No. |

78213-69-1 |

|---|---|

Molecular Formula |

C6H4N2O2 |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

pyrimidine-4,6-dicarbaldehyde |

InChI |

InChI=1S/C6H4N2O2/c9-2-5-1-6(3-10)8-4-7-5/h1-4H |

InChI Key |

PGWZFOMWBKJPRP-UHFFFAOYSA-N |

SMILES |

C1=C(N=CN=C1C=O)C=O |

Canonical SMILES |

C1=C(N=CN=C1C=O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-4,6-diol Derivatives

Pyrimidine-4,6-diol derivatives, such as 2-alkylpyrimidine-4,6-diols, are potent GPR84 agonists. Modifications to the carbon chain length at the 2-position significantly influence their activity. For example, compound 43 (2-octylaminopyrimidine-4,6-diol) exhibits high potency, whereas structural reorganization (e.g., compound 44) reduces efficacy . Key Differences:

- Functional Groups : Diols (–OH) vs. dicarbaldehyde (–CHO). Aldehydes offer greater electrophilicity, enabling Schiff base formation or metal coordination, unlike the hydrogen-bonding propensity of diols.

- Biological Activity : Diols target GPR84, while dicarbaldehyde derivatives may exhibit distinct bioactivity profiles due to reactivity differences.

Pyrimidine-4,6-dicarboxylic Acid and Derivatives

Pyrimidine-4,6-dicarboxylic acid (pmdc) is a MMP inhibitor and a precursor for coordination polymers. Its synthesis involves KMnO₄ oxidation of 2,6-dimethylpyrimidine . Derivatives like diamides (e.g., pyrimidine-4,6-dicarboxylic acid diamides) show immunosuppressive properties . Key Comparisons:

Pyrimidine-4,6-dicarboxylate Coordination Polymers

Manganese(II) coordination polymers with pmdc ligands exhibit structural diversity (1D chains to 3D networks) and antiferromagnetic behavior. The pmdc ligand’s tetradentate or pentadentate binding modes enable versatile metal coordination .

Contrast with Dicarbaldehyde :

- Material Properties : Pmdc polymers show gas adsorption (e.g., CO₂ in compound 4 ), whereas dicarbaldehyde-based materials might prioritize redox activity or catalysis.

Pyrimidine-4,6-diamides

Diamides of pyrimidine-4,6-dicarboxylic acid (e.g., formula I in ) are immunosuppressive. The amide groups enhance stability and bioavailability compared to free carboxylic acids. Divergence from Dicarbaldehyde:

- Stability : Amides resist hydrolysis, whereas aldehydes are prone to oxidation or nucleophilic attack.

- Drug Design : Diamides are tailored for target binding, while aldehydes may act as reactive intermediates or covalent inhibitors.

Pyrimidine-4,6-diones

Pyrimidine-4,6-dione derivatives, synthesized via cyclization reactions, exhibit antimicrobial activity . The dione structure (–CO–NH–CO–) contrasts with dicarbaldehyde’s –CHO groups, affecting electronic properties and bioactivity.

Functional Comparison :

- Electron Density : Diones are electron-rich due to conjugated carbonyls, while dicarbaldehydes are electron-deficient.

- Bioactivity : Diones target microbial enzymes, whereas aldehydes might inhibit via covalent modification.

Other Pyrimidine Aldehyde Derivatives

4,6-Dimethoxy-2-pyrimidinecarboxaldehyde (a methoxy-substituted analog) is used in cross-coupling reactions . Methoxy groups enhance steric bulk and alter electronic effects compared to unsubstituted dicarbaldehyde.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.